molecular formula C12H18O2 B14348305 5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one CAS No. 93127-46-9

5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B14348305
CAS No.: 93127-46-9
M. Wt: 194.27 g/mol
InChI Key: ABDSYLJYJVTFMR-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C14H22O2 It is a hydroxy compound, meaning it contains a hydroxyl group (-OH) attached to its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the carbonyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This can lead to changes in the activity or function of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
  • 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl
  • 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Uniqueness

5-Hydroxy-2,2,7a-trimethyl-2,3,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific molecular structure, which imparts

Properties

CAS No.

93127-46-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-hydroxy-2,2,7a-trimethyl-3,5,6,7-tetrahydroinden-1-one

InChI

InChI=1S/C12H18O2/c1-11(2)7-8-6-9(13)4-5-12(8,3)10(11)14/h6,9,13H,4-5,7H2,1-3H3

InChI Key

ABDSYLJYJVTFMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(CCC2(C1=O)C)O)C

Origin of Product

United States

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